Cas no 1581281-30-2 (4-Ethynyl-3-fluorobenzonitrile)

4-Ethynyl-3-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
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- 4-Ethynyl-3-fluorobenzonitrile
- Benzonitrile, 4-ethynyl-3-fluoro-
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- インチ: 1S/C9H4FN/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5H
- InChIKey: JNWCPTRFSLGODM-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(C#C)C(F)=C1
4-Ethynyl-3-fluorobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6868358-0.5g |
4-ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 0.5g |
$354.0 | 2023-05-30 | |
Enamine | EN300-6868358-0.1g |
4-ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 0.1g |
$157.0 | 2023-05-30 | |
Aaron | AR01W9MX-500mg |
4-Ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 500mg |
$512.00 | 2025-02-14 | |
Aaron | AR01W9MX-250mg |
4-Ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 250mg |
$335.00 | 2025-02-14 | |
1PlusChem | 1P01W9EL-250mg |
4-Ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 250mg |
$330.00 | 2024-06-20 | |
1PlusChem | 1P01W9EL-500mg |
4-Ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 500mg |
$500.00 | 2024-06-20 | |
Apollo Scientific | PC50564-250mg |
4-Ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 250mg |
£154.00 | 2024-05-25 | |
Apollo Scientific | PC50564-1g |
4-Ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 1g |
£462.00 | 2024-05-25 | |
Enamine | EN300-6868358-5.0g |
4-ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 5g |
$1316.0 | 2023-05-30 | |
Enamine | EN300-6868358-10.0g |
4-ethynyl-3-fluorobenzonitrile |
1581281-30-2 | 95% | 10g |
$1951.0 | 2023-05-30 |
4-Ethynyl-3-fluorobenzonitrile 関連文献
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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7. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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4-Ethynyl-3-fluorobenzonitrileに関する追加情報
4-Ethynyl-3-fluorobenzonitrile (CAS No. 158128-30-2): A Versatile Building Block in Modern Organic Synthesis
4-Ethynyl-3-fluorobenzonitrile (CAS 158128-30-2) is a highly valuable fluorinated aromatic compound that has gained significant attention in pharmaceutical research and material science. This specialty chemical features both an ethynyl group and a fluorine substituent on its benzonitrile core, making it a unique molecular building block for various applications.
The compound's structural features contribute to its growing popularity in drug discovery programs. The fluorine atom at the 3-position enhances metabolic stability and influences binding interactions, while the terminal alkyne functionality enables efficient click chemistry reactions. These characteristics make 4-Ethynyl-3-fluorobenzonitrile particularly useful in developing targeted therapies and bioconjugation strategies.
Recent trends in medicinal chemistry have shown increased demand for fluorinated compounds like 4-Ethynyl-3-fluorobenzonitrile. Researchers are particularly interested in its potential for creating kinase inhibitors and PET imaging agents. The compound's modular structure allows for straightforward incorporation into larger pharmacophores, addressing current challenges in drug development such as improving bioavailability and target specificity.
In material science applications, 4-Ethynyl-3-fluorobenzonitrile serves as a precursor for conjugated polymers and organic semiconductors. Its π-conjugated system combined with the electron-withdrawing nitrile group makes it suitable for developing advanced optoelectronic materials. The fluorine substitution further enhances thermal stability and influences molecular packing in solid-state applications.
The synthesis of 4-Ethynyl-3-fluorobenzonitrile typically involves palladium-catalyzed coupling reactions starting from appropriate halogenated precursors. Recent advances in flow chemistry have improved the scalability of its production, making it more accessible for high-throughput screening applications. Quality control measures focus on maintaining high chemical purity and verifying the absence of metallic residues from catalytic processes.
From a market perspective, the demand for 4-Ethynyl-3-fluorobenzonitrile has grown steadily, particularly from contract research organizations and academic laboratories. Suppliers typically offer the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Proper storage conditions (typically under inert atmosphere at low temperatures) ensure long-term stability of this reactive intermediate.
Current research directions involving 4-Ethynyl-3-fluorobenzonitrile include its use in developing covalent inhibitors for challenging biological targets and as a molecular probe for studying protein-ligand interactions. The compound's unique reactivity profile continues to inspire innovative applications across multiple scientific disciplines, making it a subject of ongoing investigation in both industrial and academic settings.
For researchers considering 4-Ethynyl-3-fluorobenzonitrile for their projects, it's important to note that while the compound offers numerous synthetic advantages, proper safety protocols should be followed when handling any reactive chemical species. Standard laboratory precautions, including the use of appropriate personal protective equipment and fume hoods, are recommended when working with this material.
The future outlook for 4-Ethynyl-3-fluorobenzonitrile appears promising, with potential applications emerging in bioconjugation chemistry, materials engineering, and diagnostic agent development. As synthetic methodologies continue to advance and the understanding of structure-activity relationships deepens, this versatile building block is likely to play an increasingly important role in cutting-edge scientific research.
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